![molecular formula C10H15N5O B6533176 6-butyl-3-ethyl-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one CAS No. 1070807-01-0](/img/structure/B6533176.png)
6-butyl-3-ethyl-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “6-butyl-3-ethyl-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one” belongs to the class of organic compounds known as triazolopyrimidines. These are aromatic heterocyclic compounds containing a triazole ring fused to a pyrimidine ring .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of a triazole ring fused to a pyrimidine ring. The presence of butyl and ethyl groups would make the compound more lipophilic .Chemical Reactions Analysis
The chemical reactions of this compound would likely be influenced by the presence of the triazole and pyrimidine rings, as well as the butyl and ethyl groups. The exact reactions would depend on the specific conditions and reagents used .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of the butyl and ethyl groups would likely make the compound more lipophilic, which could influence its solubility and other properties .Wissenschaftliche Forschungsanwendungen
Antiproliferative Activity
The compound API-1, which belongs to the pyrido[2,3-d]pyrimidin-5-one derivatives, shows promising antiproliferative activity . It inhibits cell growth and proliferation, making it a potential candidate for cancer therapy.
Tyrosine Kinase Inhibition
Pyrido[2,3-d]pyrimidin-7-one derivatives, such as TKI-28, exhibit tyrosine kinase inhibition properties . Tyrosine kinases play a crucial role in cell signaling pathways, and inhibitors like TKI-28 can be valuable in targeted cancer therapies.
Cyclin-Dependent Kinase (CDK4) Inhibition
Another class of pyrido[2,3-d]pyrimidin-7-one derivatives acts as cyclin-dependent kinase (CDK4) inhibitors . CDKs regulate cell cycle progression, and inhibiting CDK4 can potentially halt cell division in cancer cells.
Antimicrobial Properties
Pyrido[2,3-d]pyrimidines have demonstrated antimicrobial activity . These compounds may serve as leads for developing new antibiotics to combat bacterial and fungal infections.
Anti-Inflammatory and Analgesic Effects
Certain pyrido[2,3-d]pyrimidines exhibit anti-inflammatory and analgesic properties . These compounds could be explored further for pain management and inflammation-related disorders.
Hypotensive Activity
Some pyrido[2,3-d]pyrimidines have hypotensive effects . These compounds may be relevant in treating hypertension and related cardiovascular conditions.
Antihistaminic Potential
Pyrido[2,3-d]pyrimidines also show antihistaminic activity . Modulating histamine receptors can be beneficial in allergic reactions and related conditions.
Zukünftige Richtungen
Wirkmechanismus
Target of Action
The primary target of 6-butyl-3-ethyl-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one, also known as CCG-321932, is Cyclin-Dependent Kinase 2 (CDK2) . CDK2 is a crucial protein in cell cycle regulation and is often overexpressed in cancer cells . Therefore, inhibiting CDK2 is an appealing strategy for cancer treatment .
Mode of Action
CCG-321932 interacts with CDK2, inhibiting its activity . This inhibition disrupts the normal cell cycle progression, leading to the arrest of cell division
Biochemical Pathways
By inhibiting CDK2, CCG-321932 affects the cell cycle regulation pathway . CDK2 is essential for the transition from the G1 phase to the S phase of the cell cycle . Therefore, its inhibition can lead to cell cycle arrest, preventing the replication of cancer cells .
Result of Action
The inhibition of CDK2 by CCG-321932 leads to significant alterations in cell cycle progression, resulting in the arrest of cell division . This can induce apoptosis (programmed cell death) within cancer cells . The compound has shown superior cytotoxic activities against various cell lines .
Eigenschaften
IUPAC Name |
6-butyl-3-ethyltriazolo[4,5-d]pyrimidin-7-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15N5O/c1-3-5-6-14-7-11-9-8(10(14)16)12-13-15(9)4-2/h7H,3-6H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KQJKFVTVVLVOMI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN1C=NC2=C(C1=O)N=NN2CC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15N5O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-butyl-3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.